Dicyanodiamidine sulfate

概要

説明

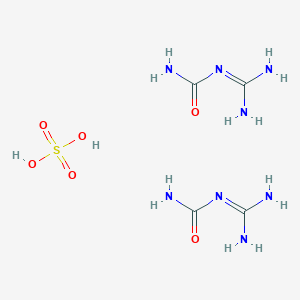

Dicyanodiamidine sulfate, also known as (aminoiminomethyl)urea sulfate, is a chemical compound with the molecular formula C₄H₁₄N₈O₆S and a molecular weight of 302.27 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Dicyanodiamidine sulfate can be synthesized by heating dicyanodiamide with sulfuric acid and water . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired compound. The industrial production of this compound often involves the use of advanced chemical synthesis techniques to ensure high purity and yield .

化学反応の分析

Dicyanodiamidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium carbonate and other alkaline substances . The major products formed from these reactions depend on the specific conditions and reagents used. For example, dicyanodiamidine can be obtained by reacting this compound with sodium carbonate in an aqueous solution .

科学的研究の応用

Agricultural Applications

Nitrification Inhibition

Dicyanodiamidine sulfate is primarily recognized for its role as a nitrification inhibitor in fertilizers. By slowing the conversion of ammonium to nitrate, DCD helps to maintain higher levels of ammonium in the soil, which is beneficial for plant uptake and reduces nitrogen losses through leaching and denitrification.

- Effectiveness : Studies have shown that DCD can effectively reduce nitrous oxide emissions and improve nitrogen use efficiency. For instance, a meta-analysis indicated that DCD reduced dissolved inorganic nitrogen (DIN) leaching and nitrous oxide emissions by approximately 44.7% .

- Economic Benefits : The application of DCD has been linked to increased revenue for farmers. One study reported a monetary benefit of $109.49 per hectare from DCD application, translating to a 6.02% increase in financial gain for maize farms .

Table 1: Comparison of Nitrification Inhibitors

| Nitrification Inhibitor | Reduction in N2O Emission (%) | Increase in Ammonium-N Availability (%) | Economic Benefit ($/ha) |

|---|---|---|---|

| Dicyanodiamidine (DCD) | 44.7 | 55.2 | 109.49 |

| 3,4-Dimethylpyrazole Phosphate (DMPP) | 47.6 | 50.0 | 15.67 |

Fertilizer Formulations

DCD is incorporated into various fertilizer formulations to enhance nutrient solubility and stability:

- Solubility Enhancement : Research indicates that DCD significantly increases the solubility of micronutrients in fertilizer solutions, allowing for better nutrient availability to plants . The addition of DCD to fertilizers containing urea or ammonium nitrate can enhance the solubility of trace elements like copper and zinc.

- Stability of Fertilizer Solutions : Fertilizer solutions containing DCD exhibit improved stability over time, remaining clear without forming deposits, which is crucial for maintaining nutrient efficacy during storage .

Table 2: Nutrient Solubility in Fertilizer Solutions

| Fertilizer Composition | Dicyanodiamidine Concentration (%) | Micronutrient Solubility (mg/L) |

|---|---|---|

| Urea + Ammonium Nitrate | 2.4 | 150 |

| Ammonium Sulfate + Urea | 1.5 | 80 |

| Urea + Ammonium Nitrate + DCD | 2.4 | 200 |

Environmental Impact

The use of DCD has been associated with positive environmental outcomes:

- Reduction of Nitrogen Losses : By inhibiting nitrification, DCD minimizes nitrogen losses through leaching, thus reducing the risk of water contamination .

- Mitigation of Greenhouse Gas Emissions : The application of DCD has been shown to significantly lower nitrous oxide emissions from agricultural soils, contributing to climate change mitigation efforts .

Case Studies

Case Study 1: Citrus Cultivation

In citrus cultivation, the addition of DCD to ammonium sulfate nitrate (ASN) was evaluated for its effectiveness as a nitrification inhibitor. Results indicated that DCD significantly improved ammonium retention in the soil compared to control treatments without inhibitors .

Case Study 2: Maize Farms

A field trial on maize farms demonstrated that applying DCD not only enhanced nitrogen availability but also resulted in higher crop yields and economic returns compared to conventional fertilization practices .

作用機序

The mechanism of action of dicyanodiamidine sulfate involves its interaction with specific molecular targets and pathways. For example, in agriculture, it acts as a nitrification inhibitor, preventing the oxidation of ammonium to nitrate and thereby improving nitrogen use efficiency in plants . The compound’s inhibitory effect on nitrification is due to its ability to suppress the activity of ammonia-oxidizing bacteria .

類似化合物との比較

Dicyanodiamidine sulfate is similar to other compounds such as biuretamidine sulfate, carbamylguanidine sulfate, and guanylurea sulfate . it is unique in its specific chemical structure and properties, which make it particularly effective as a nitrification inhibitor and in the detection of nickel. The comparison with similar compounds highlights its superior performance in certain applications, such as its higher inhibitory activity on nitrification compared to thiosulfate .

生物活性

Dicyanodiamidine sulfate, commonly referred to as dicyandiamide sulfate (DCD sulfate), is a compound that has garnered attention for its biological activity, particularly in agricultural applications as a nitrification inhibitor. This article synthesizes research findings on the biological activity of DCD sulfate, focusing on its effects on soil nitrogen transformations, plant productivity, and microbial dynamics.

Overview of Dicyandiamide Sulfate

Dicyandiamide (DCD) is an organic compound that can be converted into its sulfate form through a reaction with sulfuric acid. This transformation enhances its solubility and stability in various applications, particularly in fertilizers. DCD has been extensively studied for its role in inhibiting nitrification processes in soils, which is crucial for managing nitrogen levels and reducing environmental impacts.

DCD functions primarily as a nitrification inhibitor by suppressing the activity of ammonia-oxidizing bacteria (AOB), which are responsible for converting ammonium (NH₄⁺) to nitrite (NO₂⁻) and subsequently to nitrate (NO₃⁻). This inhibition leads to a reduction in nitrous oxide (N₂O) emissions and improves nitrogen retention in the soil.

Key Findings on Biological Activity

-

Inhibition of Nitrification :

- DCD has been shown to significantly inhibit nitrification, with studies indicating a suppression of NO₂⁻ production by up to 97.41% when applied in agricultural settings .

- The application of DCD alongside other compounds like thiosulfate has demonstrated varied effects on nitrification dynamics, with DCD being more effective in maintaining NH₄⁺ levels in the soil .

-

Impact on Soil Nitrogen Dynamics :

- A meta-analysis revealed that DCD application increased soil NH₄⁺ by an average of 25.3% while decreasing NO₃⁻ content by 17% . This shift is beneficial for crops that require ammonium for optimal growth.

- The effectiveness of DCD varies with soil pH; it tends to perform better in alkaline soils compared to acidic ones .

-

Effects on Plant Productivity :

- Research indicates that crops treated with DCD exhibit increased yields. For instance, one study reported a 6.5% increase in crop yield attributed to DCD application compared to minimal increases observed with other inhibitors like 3,4-dimethylpyrazole phosphate (DMPP) .

- The combination of DCD with biochar has also been explored, showing synergistic effects on improving soil properties and enhancing soybean production in saline-alkali soils .

Case Study 1: Agricultural Application

In a field trial conducted over multiple seasons, the application of DCD was compared against standard fertilizer practices. Results indicated that plots treated with DCD not only showed improved nitrogen retention but also higher biomass accumulation in crops such as maize and soybeans.

| Treatment | NH₄⁺ Concentration (mg/kg) | NO₃⁻ Concentration (mg/kg) | Crop Yield Increase (%) |

|---|---|---|---|

| Control | 10.1 | 74.5 | - |

| DCD Treatment | 200.5 | 61.0 | 6.5 |

| Thiosulfate | 101.7 | 70.0 | 4.0 |

Case Study 2: Environmental Impact

A study evaluating the environmental benefits of using DCD highlighted its role in reducing N₂O emissions from fertilized soils. The application of DCD reduced N₂O emissions by approximately 11%, demonstrating its potential to mitigate greenhouse gas emissions from agricultural practices .

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic techniques for characterizing Dicyanodiamidine sulfate, and how should researchers address conflicting spectral data?

- Methodological Answer : Use a combination of FT-IR (to confirm functional groups like sulfates and cyano groups), NMR (for structural elucidation), and X-ray crystallography (for definitive crystal structure determination). Conflicting data, such as discrepancies in peak assignments, should be resolved by cross-referencing with computational simulations (e.g., DFT calculations) and repeating experiments under controlled conditions (e.g., solvent purity, temperature) . For systematic analysis, organize findings into tables comparing experimental vs. predicted values and apply statistical validation (e.g., chi-square tests) to identify outliers .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Employ a factorial design with pH (3–11) and temperature (25–80°C) as independent variables. Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals. Include control groups (e.g., inert atmosphere vs. ambient) to isolate oxidation effects. Data should be analyzed using ANOVA to identify significant degradation pathways, with results presented in heatmaps or 3D response surfaces .

Q. What protocols are recommended for synthesizing this compound with high reproducibility?

- Methodological Answer : Follow stepwise purification (e.g., recrystallization from ethanol/water mixtures) and validate purity via melting point analysis and elemental composition (CHNS-O). Document reaction parameters (e.g., stoichiometry, catalyst loading) rigorously, referencing cyclic sulfamidate synthesis methodologies for sulfate-group stabilization . Use batch-to-batch comparisons in yield and purity tables to ensure consistency .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational models and experimental data on this compound’s reactivity?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets) to identify sources of error. Validate models using experimental kinetic data (e.g., Arrhenius plots for reaction rates). Publish contradictory findings with transparent discussions on limitations, referencing frameworks for qualitative research rigor .

Q. What advanced techniques are suitable for probing the catalytic mechanisms of this compound in organic transformations?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in sulfate groups) paired with MS/MS fragmentation to track bond-breaking pathways. Combine with in situ FT-IR or Raman spectroscopy to monitor intermediate species. Reference studies on ynamides and sulfamidates for analogous mechanistic workflows . For data interpretation, apply multivariate analysis to decouple overlapping spectral signals .

Q. How should researchers design a study to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Conduct LC-MS/MS-based metabolomics on soil/water samples exposed to the compound, comparing against control groups. Use principal component analysis (PCA) to identify significant metabolites and pathway enrichment tools (e.g., KEGG) for ecological risk assessment. Reference dairy cow sulfate studies for ecological modeling frameworks .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for handling outliers in this compound toxicity assays?

特性

IUPAC Name |

diaminomethylideneurea;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATXFPUBPMZBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-83-3 (Parent) | |

| Record name | Dicyanodiamidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883452 | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [Alfa Aesar MSDS] | |

| Record name | Dicyanodiamidine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-01-5 | |

| Record name | Dicyanodiamidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(amidinourea) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANODIAMIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70L1D9AO0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。